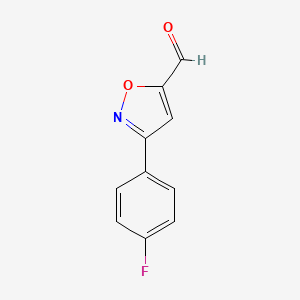

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJLKEQSLHUIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573509 | |

| Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251912-65-9 | |

| Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, and this particular derivative, featuring a fluorophenyl group at the 3-position and a reactive carbaldehyde at the 5-position, serves as a crucial intermediate for creating a diverse range of complex molecules with potential therapeutic activities.[1][2] This document emphasizes the prevalent and highly efficient 1,3-dipolar cycloaddition route, detailing the mechanistic underpinnings, key experimental considerations, and step-by-step protocols. Alternative synthetic strategies, including the oxidation of 5-methyl precursors and formylation of the parent isoxazole, are also discussed to provide a comprehensive overview for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a cornerstone in pharmaceutical sciences, found in numerous FDA-approved drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the kinase inhibitor berzosertib.[3][4][5] The isoxazole moiety often acts as a stable, bioisosteric replacement for other functional groups, enhancing metabolic stability, modulating electronic properties, and providing specific hydrogen bonding interactions with biological targets.[3]

This compound is of particular interest due to its trifunctional nature:

-

The 3-(4-Fluorophenyl) Group: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of adjacent groups.

-

The Isoxazole Core: A stable aromatic ring that acts as a rigid scaffold.

-

The 5-Carbaldehyde Group: A versatile chemical handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of molecular diversity.

Primary Synthesis Pathway: [3+2] Cycloaddition of a Nitrile Oxide

The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[6][7][8] This reaction is highly efficient and offers excellent control over regioselectivity, making it the preferred industrial and laboratory-scale method.[3]

The overall strategy involves two primary stages: the preparation of the nitrile oxide precursor from 4-fluorobenzaldehyde, and the subsequent in situ generation and cycloaddition with a suitable acetylenic aldehyde equivalent.

Diagram of the Primary Synthesis Pathway

Caption: Overall workflow for the synthesis via 1,3-dipolar cycloaddition.

Stage 1: Synthesis of the Nitrile Oxide Precursor

The stability of nitrile oxides is limited; they are prone to dimerization to form furoxans.[3][4] Therefore, they are almost always generated in situ from a stable precursor, typically a hydroximoyl halide.

Step 1: Oximation of 4-Fluorobenzaldehyde

The synthesis begins with the condensation of commercially available 4-fluorobenzaldehyde with hydroxylamine.[9][10]

-

Mechanism: The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding aldoxime. The use of a mild base is crucial to liberate free hydroxylamine from its hydrochloride salt.[11][12]

-

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Oxime [11]

-

Dissolve 4-fluorobenzaldehyde (1.0 equiv) in ethanol.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv) in water.

-

Add the aqueous hydroxylamine solution to the aldehyde solution and stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture in an ice bath and acidify with dilute HCl to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 4-fluorobenzaldehyde oxime.[13]

-

Step 2: Chlorination to the Hydroximoyl Chloride

The oxime is converted to its hydroximoyl chloride, the immediate precursor to the nitrile oxide, using a chlorinating agent. N-chlorosuccinimide (NCS) is commonly employed due to its mild nature and ease of handling.[8]

-

Causality: The chlorine atom transforms the hydroxyl group into a good leaving group, facilitating the subsequent base-mediated elimination to form the nitrile oxide.

-

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Hydroximoyl Chloride [8]

-

Dissolve 4-fluorobenzaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (1.05 equiv) portion-wise while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like hexane may be required for high purity.

-

Stage 2: In Situ Generation and [3+2] Cycloaddition

This is the key bond-forming step where the isoxazole ring is constructed. The hydroximoyl chloride is treated with a non-nucleophilic base, such as triethylamine (TEA), which abstracts HCl to generate the transient 4-fluorophenyl nitrile oxide. This dipole is immediately trapped by the dipolarophile, propargyl aldehyde (or a protected version like propargyl aldehyde diethyl acetal), to prevent dimerization.

-

Mechanism of Cycloaddition: The reaction is a concerted, pericyclic [3+2] cycloaddition. The regioselectivity, which dictates the formation of the 3,5-disubstituted product rather than the 3,4-isomer, is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. For electron-deficient terminal alkynes, this regiochemistry is highly favored.[14][15]

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

-

Experimental Protocol: Synthesis of this compound [3]

-

Dissolve the 4-fluorobenzaldehyde hydroximoyl chloride (1.0 equiv) and propargyl aldehyde (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 equiv) dropwise over 30 minutes. A precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, filter off the triethylamine hydrochloride salt.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

-

Alternative Synthetic Pathways

While 1,3-dipolar cycloaddition is dominant, other routes can be employed, particularly if specific precursors are more readily available.

Pathway B: Oxidation of 3-(4-Fluorophenyl)-5-methylisoxazole

This two-step approach involves first synthesizing the corresponding 5-methylisoxazole and then oxidizing the methyl group.

-

Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole: This is achieved via the same 1,3-dipolar cycloaddition described above, but using propyne as the alkyne.

-

Oxidation: The methyl group at the C5 position can be oxidized to an aldehyde. This is often a challenging transformation that can suffer from low yields or over-oxidation. Reagents like selenium dioxide (SeO₂) or a multi-step sequence (e.g., radical bromination followed by hydrolysis) can be used.

Pathway C: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings.[16][17][18]

-

Synthesis of 3-(4-Fluorophenyl)isoxazole: The parent isoxazole is first prepared by the cycloaddition of 4-fluorophenyl nitrile oxide with acetylene gas.

-

Formylation: The resulting 3-(4-fluorophenyl)isoxazole is then subjected to Vilsmeier-Haack conditions. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from POCl₃ and DMF.[17] Electrophilic attack occurs regioselectively at the C5 position of the isoxazole ring, which is activated by the ring oxygen. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.[16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. prepchem.com [prepchem.com]

- 10. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 11. 4-Fluorobenzaldehyde oxime | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CAS 459-23-4: 4-Fluorobenzaldehyde oxime | CymitQuimica [cymitquimica.com]

- 14. mdpi.com [mdpi.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 18. ijpcbs.com [ijpcbs.com]

physicochemical properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structural arrangement, featuring a metabolically robust isoxazole core, a strategically placed fluorophenyl moiety, and a versatile carbaldehyde functional group, positions it as a high-value intermediate for the synthesis of novel therapeutic agents. The fluorine substituent is known to modulate electronic properties, enhance binding affinity, and improve metabolic stability, making this scaffold particularly attractive for drug design. This guide provides a comprehensive examination of the molecule's essential physicochemical properties, offering a blend of established data and field-proven experimental methodologies. The content is designed to equip researchers with the foundational knowledge required for its effective handling, reaction optimization, and rational incorporation into drug discovery pipelines.

Strategic Importance in Medicinal Chemistry

The isoxazole heterocycle is considered a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and maintain metabolic stability makes it a cornerstone of modern drug design. The aldehyde at the 5-position of this compound serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build molecular complexity and explore diverse chemical space. This guide aims to provide the critical physicochemical data and procedural insights necessary to fully leverage the potential of this valuable compound.

Core Molecular Profile

A precise understanding of a compound's fundamental identifiers is the bedrock of all subsequent research and development activities. The core properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆FNO₂ | [1] |

| Molecular Weight | 191.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 181431-15-8 | |

| Canonical SMILES | O=C([H])C1=CC(C2=CC=C(F)C=C2)=NO1 | [1] |

| InChI Key | AHJLKEQSLHUIPB-UHFFFAOYSA-N | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the structural integrity and purity of a compound. While specific spectra for this exact compound are not publicly available, its features can be reliably predicted based on well-established principles and data from closely related analogues.[2][3][4][5]

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The aldehydic proton (CHO) will appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm region. A singlet corresponding to the C4-proton of the isoxazole ring should be observed around δ 6.5-7.5 ppm. The four aromatic protons of the 4-fluorophenyl ring will present as two multiplets in the δ 7.0-8.0 ppm range, characteristic of a para-substituted system with additional fluorine coupling.

-

¹³C NMR: The carbon spectrum will be defined by the highly deshielded aldehyde carbon, resonating near δ 180-190 ppm. The ten unique carbon atoms of the molecule will each produce a distinct signal, with those of the fluorophenyl ring showing characteristic C-F coupling constants.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight with a prominent molecular ion peak [M+H]⁺ at m/z 192.0455, corresponding to the exact mass of the protonated species.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp carbonyl (C=O) stretching vibration from the aldehyde at approximately 1700-1720 cm⁻¹. Additional key signals include C=N stretching of the isoxazole ring around 1600 cm⁻¹ and C-F stretching in the 1250-1000 cm⁻¹ region.

Key Physicochemical Parameters for Drug Development

Solubility

Solubility profoundly impacts reaction kinetics, purification strategies, and, critically, the bioavailability of a potential drug candidate.

-

Aqueous Solubility: The molecule is predicted to have low aqueous solubility. The dominant hydrophobic character of the fluorophenyl ring and the largely nonpolar isoxazole core outweighs the modest hydrophilic contribution of the aldehyde group.

-

Organic Solubility: It is expected to be readily soluble in common laboratory organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone, facilitating its use in synthetic chemistry.

Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol provides a robust, self-validating system for determining aqueous solubility.

-

Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.

-

Equilibration: Seal the vial and agitate it on an orbital shaker at a controlled temperature (e.g., 25°C) for 24 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sample Dilution: Carefully remove a precise aliquot of the clear supernatant, avoiding any particulate matter. Dilute this sample with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound. The resulting concentration is the thermodynamic solubility.

Workflow: Shake-Flask Solubility Determination

References

Navigating the Synthesis and Application of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery. Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide array of approved pharmaceuticals.[2] The presence of the isoxazole ring can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its biological activity.[2] The introduction of a fluorophenyl group, as seen in 3-(4-fluorophenyl)isoxazole-5-carbaldehyde, can further influence properties such as lipophilicity and binding interactions with biological targets.

Compound Identification and Physicochemical Properties

While a dedicated CAS number remains elusive, this compound is cataloged with the following identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₂ | [1] |

| Molecular Weight | 191.16 g/mol | [1] |

| MDL Number | MFCD11506179 | [1] |

| PubChem Substance ID | 329816294 | [1] |

| Physical Form | Solid | [1] |

The aldehyde functional group at the 5-position of the isoxazole ring offers a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis of this compound: A Proposed Pathway

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2] A plausible synthetic route for this compound is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on established methodologies for isoxazole synthesis. Optimization of reaction conditions, including solvent, temperature, and reaction time, is recommended for achieving the best results.

Step 1: Synthesis of 4-Fluorobenzaldoxime

-

Dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and collect the precipitate by filtration. Wash with water and dry to obtain 4-fluorobenzaldoxime.

Step 2: Synthesis of 4-Fluorobenzohydroxamoyl Chloride

-

Dissolve 4-fluorobenzaldoxime (1.0 eq) in a suitable solvent such as DMF or chloroform.

-

Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Oxidation of Propargyl Alcohol to Propynal Caution: Propynal is volatile and toxic.

-

To a stirred suspension of an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a chlorinated solvent (e.g., dichloromethane), add propargyl alcohol (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant. The resulting solution containing propynal is typically used directly in the next step.

Step 4: 1,3-Dipolar Cycloaddition

-

To the solution of propynal from the previous step, add 4-fluorobenzohydroxamoyl chloride (1.0 eq).

-

Add a base, such as triethylamine (1.1 eq), dropwise at 0 °C to generate the nitrile oxide in situ.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not extensively documented, the broader class of fluorophenyl-substituted isoxazoles has shown significant promise in several therapeutic areas.

-

Anticancer Activity: Many isoxazole derivatives have been investigated as potential anticancer agents. The core scaffold can be decorated with various substituents to target specific kinases or other proteins involved in cancer cell proliferation. The aldehyde functionality of the title compound serves as a key starting point for the synthesis of a library of derivatives to be screened for cytotoxic activity.

-

Anti-inflammatory and Analgesic Properties: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs). The fluorophenyl group can enhance the anti-inflammatory and analgesic effects.

-

Neurological Disorders: Isoxazole derivatives have been explored for their potential in treating a range of neurological disorders. They can be designed to interact with various receptors and enzymes in the central nervous system.

-

Materials Science: The rigid, aromatic nature of the isoxazole ring, combined with the reactive aldehyde group, makes this compound a potential building block for novel organic materials, including polymers and coatings with specific electronic or physical properties.

Caption: Potential applications stemming from this compound.

Conclusion and Future Directions

This compound represents a valuable, albeit under-characterized, chemical entity. Its structural features suggest significant potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. Future research should focus on the definitive characterization of this compound, including the assignment of a CAS number and the acquisition of detailed analytical data. Furthermore, the exploration of its reactivity and the synthesis of derivative libraries for biological screening are crucial next steps in unlocking the full potential of this promising isoxazole derivative.

References

Spectroscopic Characterization of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely available, this document synthesizes data from closely related analogues to present a reliable, illustrative spectroscopic profile. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of novel isoxazole derivatives.

Introduction

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and application of such compounds. This guide provides a detailed analysis of the expected spectroscopic data for this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0-7.9 | Multiplet | 2H | Aromatic protons (ortho to F) |

| ~7.3-7.2 | Multiplet | 2H | Aromatic protons (meta to F) |

| ~7.0 | Singlet | 1H | Isoxazole ring proton |

Interpretation:

-

Aldehyde Proton: A highly deshielded singlet is expected for the aldehyde proton, typically appearing above 10 ppm.

-

Aromatic Protons: The 4-fluorophenyl group will present as two multiplets due to fluorine-proton coupling. The protons ortho to the fluorine atom will be more deshielded than those meta to it.

-

Isoxazole Proton: The lone proton on the isoxazole ring is expected to appear as a sharp singlet in the aromatic region.[1][2][3]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~165 (d, J ≈ 250 Hz) | Aromatic Carbon (C-F) |

| ~163 | Isoxazole Carbon (C3) |

| ~170 | Isoxazole Carbon (C5) |

| ~129 (d, J ≈ 9 Hz) | Aromatic Carbons (ortho to F) |

| ~124 (d, J ≈ 3 Hz) | Aromatic Carbon (ipso to isoxazole) |

| ~116 (d, J ≈ 22 Hz) | Aromatic Carbons (meta to F) |

| ~105 | Isoxazole Carbon (C4) |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

-

Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are influenced by the electronegativity of the nitrogen and oxygen atoms.[4][5][6][7]

-

Aromatic Carbons: The carbon attached to the fluorine will show a large coupling constant (¹JCF), while the other aromatic carbons will exhibit smaller couplings.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | Aldehydic C-H stretch |

| ~1705 | Strong | C=O stretch (aromatic aldehyde) |

| ~1610, ~1500 | Medium-Strong | C=C and C=N stretching (aromatic and isoxazole rings) |

| ~1230 | Strong | C-F stretch |

| ~1100-1000 | Medium | C-O stretching |

Interpretation:

-

Aldehyde Group: The presence of an aldehyde is strongly indicated by the C=O stretch around 1705 cm⁻¹ (conjugated) and the characteristic pair of medium intensity peaks for the aldehydic C-H stretch.[9][10][11]

-

Aromatic and Isoxazole Rings: The stretching vibrations of the C=C and C=N bonds in the aromatic and isoxazole rings will appear in the 1610-1500 cm⁻¹ region.

-

C-F Bond: A strong absorption band corresponding to the C-F stretch is expected around 1230 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 190 | Moderate | [M-H]⁺ |

| 162 | Moderate | [M-CHO]⁺ |

| 121 | High | [4-fluorobenzonitrile]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Interpretation:

The molecular ion peak is expected at an m/z of 191, corresponding to the molecular weight of the compound. A common fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond.[12][13][14] Subsequent fragmentations could include the loss of the formyl group (CHO) and fragmentation of the fluorophenyl ring.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Obtain the mass spectrum over a suitable m/z range.

Conclusion

This technical guide has provided a detailed, albeit illustrative, spectroscopic analysis of this compound. By leveraging data from analogous structures, we have constructed a reliable predictive model for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The interpretations and protocols outlined herein offer a solid foundation for researchers working on the synthesis, characterization, and application of this and related isoxazole derivatives.

References

- 1. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | TCI AMERICA [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [dr.lib.iastate.edu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. umimpact.umt.edu [umimpact.umt.edu]

- 13. connectsci.au [connectsci.au]

- 14. pubs.acs.org [pubs.acs.org]

The Fluorinated Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Fluorinated Isoxazole Derivatives

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. In this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent member of this class.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for diverse chemical modifications have cemented its role as a cornerstone in medicinal chemistry.[4] The strategic incorporation of fluorine atoms into the isoxazole framework further amplifies its therapeutic potential, often leading to compounds with superior potency, selectivity, and pharmacokinetic properties.[5][6][7] This technical guide provides a comprehensive exploration of the multifaceted biological activities of fluorinated isoxazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Power of Fluorine: Enhancing the Isoxazole Scaffold

The introduction of fluorine into organic molecules is a widely employed strategy in drug design to modulate their physicochemical and biological properties.[6][7] When applied to the isoxazole scaffold, fluorination can bring about several advantageous effects:

-

Increased Lipophilicity: The high electronegativity of fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450.[5][7] This can lead to a longer half-life and improved bioavailability of the drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect the molecule's ionization state and its interaction with biological targets.[7]

-

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a protein, leading to increased binding affinity and potency.[5]

A Spectrum of Biological Activities: From Cancer to Infectious Diseases

Fluorinated isoxazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases.

Anticancer Activity

The isoxazole moiety is a key component in numerous compounds exhibiting potent anticancer properties.[1][4][8][9][10][11] Fluorination can further enhance this activity. These compounds exert their effects through various mechanisms, including:

-

Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells. For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent activity against liver cancer cell lines (Hep3B and HepG2) by inducing apoptosis and causing cell cycle arrest in the G2-M phase.[8][9]

-

Kinase Inhibition: As many cancers are driven by aberrant kinase activity, the development of kinase inhibitors is a major focus of anticancer drug discovery. Fused isoxazole systems are being explored as scaffolds for the design of novel kinase inhibitors.[10]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some isoxazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

A study on fluorophenyl-isoxazole-carboxamide derivatives revealed that compound 2f was the most potent against Hep3B and HepG2 cancer cell lines, with IC50 values of 5.76 and 34.64 µg/mL, respectively.[8][9] Furthermore, this compound was found to reduce the secretion of alpha-fetoprotein (α-FP), a tumor marker for liver cancer.[8][9]

Table 1: Anticancer Activity of Selected Fluorinated Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

| 2f (fluorophenyl-isoxazole-carboxamide) | Hep3B | 5.76 | Apoptosis induction, G2-M phase arrest | [8][9] |

| 2f (fluorophenyl-isoxazole-carboxamide) | HepG2 | 34.64 | Apoptosis induction, G2-M phase arrest | [8][9] |

| 2a-2c, 2e (fluorophenyl-isoxazole-carboxamide) | Hep3B | 7.66-11.60 | Not specified | [8][9] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Isoxazole derivatives have been investigated as potent anti-inflammatory agents, with some demonstrating significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12][13][14][15] The well-known COX-2 inhibitor, valdecoxib, features an isoxazole core, highlighting the importance of this scaffold in the development of anti-inflammatory drugs.[1][3]

A study on substituted-isoxazole derivatives showed that compounds 5b , 5c , and 5d exhibited significant in vivo anti-inflammatory potential, with edema inhibition percentages of 76.71%, 75.56%, and 72.32%, respectively, after 3 hours in a carrageenan-induced paw edema model in rats.[12][13] Molecular docking studies suggested that these compounds have a good binding affinity for the COX-2 enzyme.[12][13]

Diagram 1: Simplified COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 enzyme by fluorinated isoxazole derivatives.

Antibacterial and Antifungal Activities

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][16][17][18][19] The presence of electron-withdrawing groups, such as fluorine, on the phenyl rings of isoxazole derivatives has been shown to enhance their antibacterial activity.[1] Several commercially available antibacterial drugs, including sulfamethoxazole and cloxacillin, contain the isoxazole moiety.[14][16]

A study on novel functionalized isoxazoles reported good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[18] Molecular docking studies suggested that these compounds could effectively bind to essential bacterial proteins.[18]

Diagram 2: General Workflow for Antimicrobial Screening

Caption: A typical workflow for the discovery of novel antimicrobial agents.

Antiviral Activity

The isoxazole scaffold has also been explored for its potential in developing antiviral therapies. A recent study focused on the identification and optimization of isoxazole-based small molecules targeting the Zika virus (ZIKV).[20] Through structural modifications of a lead compound, a derivative, 7l , emerged as a promising candidate with potent antiviral activity against ZIKV strains and an improved in vitro safety profile.[20]

Other Biological Activities

The versatility of the fluorinated isoxazole scaffold extends to other therapeutic areas, including:

-

Antidiabetic and Anti-Obesity Agents: Trifluoromethylated flavonoid-based isoxazoles have been investigated as α-amylase inhibitors, which could be beneficial in the management of diabetes and obesity.[21] Compound 3b in one study was found to be a potent inhibitor of α-amylase with an IC50 of 12.6 ± 0.2 μM.[21]

-

Agrochemicals: Fluorinated isoxazole derivatives have found applications in agriculture as fungicides, insecticides, and herbicides.[22][23][24][25] The presence of fluorine often enhances the metabolic stability and biological efficacy of these compounds in an agricultural setting.[5][22][23]

Experimental Protocols

General Procedure for the Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives often proceeds through the reaction of a chalcone with hydroxylamine hydrochloride.[15]

Step-by-Step Methodology:

-

Chalcone Synthesis: Substituted chalcones are typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide.[1]

-

Cyclization Reaction: The synthesized chalcone (0.01 mol) is dissolved in absolute ethanol (15 ml).

-

To this solution, hydroxylamine hydrochloride (0.01 mol) and a base such as sodium ethoxide (0.01 mol) are added.[13]

-

The reaction mixture is refluxed for several hours (typically 6 hours) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[13]

-

Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into crushed ice and subsequent filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Evaluation (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., Hep3B, HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8][9]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized fluorinated isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[8][9]

-

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

-

Incubation: The plate is incubated for a few hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

Fluorinated isoxazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with the beneficial effects of fluorination on their pharmacological properties, makes them attractive candidates for the development of novel therapeutics for a multitude of diseases. The continued exploration of the vast chemical space of fluorinated isoxazoles, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is poised to yield the next generation of innovative medicines. Future research should focus on the design and synthesis of more complex and diverse libraries of these compounds, leveraging computational tools for rational design and high-throughput screening for efficient biological evaluation. The insights gained from such endeavors will undoubtedly pave the way for the clinical translation of these remarkable molecules.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrrjournal.com [ijrrjournal.com]

- 18. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis [mdpi.com]

- 22. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to the Structural Analogs of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Introduction: The Enduring Appeal of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry.[1] Its inherent electronic properties, metabolic stability, and capacity to form a variety of non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the structural analogs of a key isoxazole intermediate, 3-(4-fluorophenyl)isoxazole-5-carbaldehyde. We will delve into the synthetic strategies for creating these analogs, detailed protocols for their biological evaluation, and a comprehensive analysis of their structure-activity relationships (SAR), offering valuable insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for this compound and its Analogs

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the target compounds. For 3,5-disubstituted isoxazoles like our core molecule, the 1,3-dipolar cycloaddition reaction is a widely employed and robust method.[3][4] This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the isoxazole ring.

A. One-Pot Synthesis of the Core Scaffold: this compound

The following protocol outlines a one-pot, three-component synthesis of the title compound, a versatile intermediate for further derivatization. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Experimental Protocol: One-Pot Synthesis

-

Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Add a base, for instance, sodium acetate (1.2 eq.), to the mixture and stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

-

In situ Nitrile Oxide Generation: Cool the reaction mixture in an ice bath. Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution (bleach), dropwise to the solution of 4-fluorobenzaldoxime. The reaction is typically stirred at 0°C for 30-60 minutes.

-

Cycloaddition: To the freshly generated nitrile oxide, add the alkyne, in this case, propargyl aldehyde (1.2 eq.), and a tertiary amine base like triethylamine (1.5 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

B. Synthesis of Structural Analogs via Derivatization of the 5-Carbaldehyde

The aldehyde functional group at the 5-position of the isoxazole ring serves as a versatile handle for the synthesis of a diverse library of analogs. Standard organic transformations can be employed to introduce a wide range of substituents, allowing for a thorough exploration of the structure-activity relationship.

-

Reductive Amination: Reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding amino derivatives.

-

Wittig Reaction: The use of phosphorus ylides allows for the introduction of various carbon-carbon double bonds, extending the carbon chain at the 5-position.

-

Condensation Reactions: The aldehyde can readily undergo condensation with active methylene compounds, hydrazines, and hydroxylamines to form a variety of heterocyclic and non-heterocyclic derivatives.

II. Biological Evaluation of Structural Analogs

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. Based on the known activities of isoxazole derivatives, we will focus on anticancer and anti-inflammatory assays.

A. Anticancer Activity Evaluation

Many isoxazole-containing compounds have been investigated for their potent cytotoxic and antiproliferative activities against various human cancer cell lines.[1] One of the key mechanisms of action for some isoxazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [7]

This assay is designed to measure the ability of a test compound to inhibit the kinase activity of VEGFR-2.

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), kinase assay buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo™).

-

Assay Procedure:

-

Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

-

Measure the luminescence using a microplate reader. The luminescence signal is inversely proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [8][9]

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (Growth Inhibition 50) or IC50 value.

B. Anti-inflammatory Activity Evaluation

Isoxazole derivatives have also shown significant promise as anti-inflammatory agents.[10] A common in vivo model to assess acute inflammation is the carrageenan-induced rat paw edema model.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [10][11][12][13]

-

Animal Model: Use adult Wistar rats of either sex.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: After a specific time following drug administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the rat's hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

III. Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activities of the analogs allow for the elucidation of the structure-activity relationship. This analysis is crucial for the rational design of more potent and selective drug candidates.

A. Impact of Substituents at the 5-Position on Anticancer Activity

The following table summarizes hypothetical but representative SAR data for a series of analogs with modifications at the 5-position of the isoxazole ring.

| Compound ID | 5-Position Substituent | VEGFR-2 IC50 (µM) | MCF-7 GI50 (µM) |

| Core | -CHO | 15.2 | 25.8 |

| Analog 1 | -CH=N-OH | 8.5 | 12.3 |

| Analog 2 | -CH=N-NH-C(=S)NH2 | 2.1 | 4.7 |

| Analog 3 | -CH2-NH-(4-chlorophenyl) | 5.6 | 9.1 |

| Analog 4 | -CH=CH-COOH | 12.8 | 18.5 |

Note: The data presented in this table is illustrative and intended to demonstrate SAR trends.

From this hypothetical data, we can infer several key SAR insights:

-

Conversion of the aldehyde to an oxime (Analog 1 ) or a thiosemicarbazone (Analog 2 ) leads to a significant increase in both VEGFR-2 inhibitory activity and cytotoxicity. This suggests that the introduction of hydrogen bond donors and acceptors at this position is beneficial for activity.

-

The thiosemicarbazone moiety in Analog 2 appears to be particularly favorable, potentially due to its ability to chelate with metal ions in the active site of the enzyme or its enhanced hydrogen bonding capabilities.

-

The presence of a substituted phenylamino group (Analog 3 ) also enhances activity compared to the parent aldehyde, indicating that a lipophilic and electronically distinct substituent is tolerated and can contribute to binding.

-

Extension of the side chain with a carboxylic acid group (Analog 4 ) does not appear to improve activity, suggesting that a polar, acidic group at this position may not be optimal for interaction with the target.

B. Influence of the 3-Aryl Substituent

While this guide focuses on the 3-(4-fluorophenyl) moiety, it is important to note that modifications to this aryl ring can also significantly impact biological activity. Generally, the electronic nature and position of substituents on the phenyl ring can influence the overall electronic properties of the isoxazole scaffold and its ability to interact with biological targets.

IV. Signaling Pathway Modulation

To provide a deeper understanding of the mechanism of action of these isoxazole analogs, it is essential to visualize their impact on cellular signaling pathways.

A. Inhibition of the VEGFR-2 Signaling Pathway

The following diagram illustrates the key steps in the VEGFR-2 signaling cascade and the point of inhibition by our hypothetical isoxazole analogs.

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-(4-fluorophenyl)isoxazole analogs.

B. Experimental Workflow for Analog Development and Evaluation

The following diagram outlines the logical workflow for the synthesis and evaluation of novel isoxazole analogs.

Caption: Workflow for the development and evaluation of this compound analogs.

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of a diverse range of structural analogs, which have demonstrated significant potential as both anticancer and anti-inflammatory agents. The detailed synthetic and biological evaluation protocols provided in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this privileged heterocyclic system. Future efforts should focus on the optimization of lead compounds through iterative cycles of design, synthesis, and biological testing, with the ultimate goal of identifying clinical candidates with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 4. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. rsc.org [rsc.org]

- 9. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. eijst.org.uk [eijst.org.uk]

- 12. Research SOP: EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF TEST SAMPLE IN CARRAGEENAN INDUCED RAT PAW EDEMA (ACUTE MODEL) [researchsop.com]

- 13. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group on the Isoxazole Ring

Abstract

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2][3] When functionalized with an aldehyde group (a formyl group), the resulting isoxazole carboxaldehyde becomes a highly valuable synthetic intermediate. The reactivity of this aldehyde is significantly influenced by the electronic nature of the isoxazole ring, making it a unique substrate for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of the formyl group on the isoxazole core, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Core and the Influence on Aldehyde Reactivity

The isoxazole is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement creates a unique electronic environment. The isoxazole ring is electron-withdrawing, a characteristic that profoundly impacts the reactivity of its substituents.

When an aldehyde group (-CHO) is attached to the isoxazole ring, its carbonyl carbon becomes significantly more electrophilic compared to a simple aliphatic or aromatic aldehyde.[1][4] This heightened electrophilicity is the cornerstone of its synthetic utility, making it highly susceptible to nucleophilic attack. This activation facilitates a broad spectrum of chemical modifications, including condensation, oxidation, reduction, and cycloaddition reactions, establishing formyl-isoxazoles as critical building blocks for creating complex molecular architectures.[1][4]

Synthesis of Isoxazole Aldehydes

The construction of the formyl-isoxazole scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A prevalent and highly effective method is the 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted alkynes.[4] This reaction directly assembles the isoxazole ring with high efficiency. Another key strategy involves the condensation of primary nitro compounds with aldehydes or activated ketones.[5][6][7] For instance, isoxazole-4-carbaldehydes can be specifically synthesized through the reaction of 3-oxetanone with primary nitro compounds.[5]

Additionally, multi-component reactions, often promoted by green chemistry principles such as using water as a solvent or employing ultrasound assistance, have emerged as powerful tools for the one-pot synthesis of isoxazole derivatives from simple precursors like aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride.[8][9]

Key Reactions of the Isoxazole Aldehyde Group

The enhanced electrophilicity of the formyl group dictates its chemical behavior, allowing for a diverse range of transformations.

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a crucial functional group for further derivatization, such as amide bond formation in drug discovery programs.

-

Causality Behind Experimental Choices: Strong oxidizing agents are employed to ensure complete conversion of the aldehyde. Reagents like potassium dichromate(VI) in acidic conditions or Oxone are effective.[10][11][12] The choice of oxidant depends on the substrate's tolerance to harsh conditions and the desired purity of the final product. Jones reagent (CrO₃ in aqueous acid) is a classic and high-yielding choice for this transformation.[13]

Reduction to Alcohols

Reduction of the aldehyde furnishes the corresponding primary alcohol (isoxazole-methanol derivatives). These alcohols are versatile intermediates, suitable for etherification, esterification, or conversion to leaving groups for nucleophilic substitution.

-

Causality Behind Experimental Choices: Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this conversion and are preferred for their chemoselectivity, as they will not reduce other functional groups like esters or the isoxazole ring itself. The reaction is usually performed in an alcoholic solvent like methanol or ethanol at cool temperatures to control reactivity and maximize yield.[14]

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation and are particularly effective with activated isoxazole aldehydes.

This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl acetoacetate) to the aldehyde, followed by dehydration.[15] It is a powerful method for synthesizing α,β-unsaturated systems.

-

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which is strong enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[15] The use of aqueous media and catalysts like Ni(NO₃)₂·6H₂O can provide a greener and more efficient protocol.[16]

The Wittig reaction provides a reliable route to alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent).[17][18][19] This reaction is highly versatile for creating specific double bond geometries.

-

Causality Behind Experimental Choices: The stereochemical outcome ((E)- or (Z)-alkene) is dependent on the stability of the ylide used.[17][18] Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the (E)-alkene. The reaction is performed under anhydrous conditions, often in solvents like THF, as the ylides are moisture-sensitive.

The Henry reaction is the base-catalyzed addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol.[20][21] This product is a synthetically valuable intermediate that can be further converted into nitroalkenes, α-nitro ketones, or β-amino alcohols.[20]

-

Causality Behind Experimental Choices: The reaction is reversible, and the choice of a mild base is crucial to favor the formation of the β-nitro alcohol without promoting the subsequent elimination to the nitroalkene.[21]

Reductive Amination

Reductive amination is one of the most effective methods for synthesizing amines. It involves the initial formation of an imine or iminium ion by reacting the isoxazole aldehyde with a primary or secondary amine, followed by in-situ reduction.

-

Causality Behind Experimental Choices: A key advantage of this method is that it avoids the over-alkylation often seen in direct alkylation of amines.[22] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the iminium ion intermediate much faster than the starting aldehyde, allowing for a one-pot procedure.[22] A small amount of acid, like acetic acid, is often added to catalyze imine formation.[23]

Quantitative Data Summary

The following table summarizes typical reaction conditions for various transformations of isoxazole aldehydes, providing a comparative overview for experimental design.

| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |

| Oxidation | CrO₃ / H₂SO₄ (Jones Reagent) | Acetone | Room Temp | 1-3 h | >90% | [13] |

| Reduction | NaBH₄ | Methanol | 0 °C to RT | 1-2 h | >95% | [14] |

| Knoevenagel | Malononitrile, Piperidine | Ethanol | Reflux | 2-4 h | 85-95% | [15][24] |

| Wittig | Ph₃P=CH₂ (Ylide) | THF | 0 °C to RT | 2-12 h | 70-90% | [18][19] |

| Henry | Nitromethane, Base (e.g., DBU) | THF | Room Temp | 12-24 h | 60-80% | [20][21] |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Dichloromethane | Room Temp | 4-16 h | 75-95% | [22] |

Experimental Protocols

Protocol: Knoevenagel Condensation of Isoxazole-4-carboxaldehyde with Malononitrile

This protocol describes a standard procedure for forming a C-C double bond via Knoevenagel condensation.

Materials:

-

Isoxazole-4-carboxaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve Isoxazole-4-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated product.

Protocol: Reductive Amination of Isoxazole-3-carboxaldehyde with Benzylamine

This protocol details the one-pot synthesis of a secondary amine from an isoxazole aldehyde.

Materials:

-

Isoxazole-3-carboxaldehyde (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add Isoxazole-3-carboxaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Add benzylamine (1.05 eq) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause slight effervescence.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-16 hours).

-

Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.

Visualizations

Workflow for Derivatization of Isoxazole Aldehyde

Caption: Key synthetic pathways originating from an isoxazole aldehyde.

Knoevenagel Condensation Mechanism

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

References

- 1. Buy Isoxazole-4-carbaldehyde | 65373-53-7 [smolecule.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Isoxazole-4-carbaldehyde | 65373-53-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]

- 7. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. ijcps.org [ijcps.org]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Henry reaction - Wikipedia [en.wikipedia.org]

- 21. Henry Reaction [organic-chemistry.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. youtube.com [youtube.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Recognizing the critical role of these physicochemical properties in determining the developability and ultimate therapeutic success of a new chemical entity, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and provides a basis for the interpretation of results. We delve into both kinetic and thermodynamic solubility assessments, providing a multi-faceted view of the compound's behavior in aqueous media. Furthermore, a systematic approach to stability evaluation through forced degradation studies is presented, in alignment with the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical development of isoxazole-based compounds.

Introduction: The Significance of this compound

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved pharmaceuticals.[1] The unique electronic properties of the isoxazole ring, coupled with its ability to participate in various chemical transformations, make it a versatile building block for the synthesis of novel bioactive molecules.[2] The subject of this guide, this compound, combines this heterocyclic core with a fluorophenyl moiety and a reactive carbaldehyde group. The fluorophenyl group can enhance metabolic stability and binding affinity, while the carbaldehyde serves as a synthetic handle for further molecular elaboration.

Before advancing such a compound through the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility directly impacts bioavailability, formulation options, and the reliability of in vitro biological assays. Stability determines a compound's shelf-life, storage conditions, and potential for degradation into inactive or toxic byproducts. This guide provides the experimental blueprint for a robust evaluation of these critical parameters.

Aqueous Solubility Characterization

The aqueous solubility of a compound can be assessed from two perspectives: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and is relevant to high-throughput screening and early-stage in vitro assays. Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution and is crucial for formulation development and predicting in vivo behavior.[3]

Kinetic Solubility Determination

The "shake-flask" method is a widely adopted and reliable technique for determining kinetic solubility.[4] This protocol is designed to be efficient and amenable to a microplate format for higher throughput.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Preparation of Test Solutions: In triplicate, add a small volume of the DMSO stock solution to a pre-determined volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final nominal concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.[5]

-

Equilibration: Seal the vials or plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 2 hours, to allow for equilibration.[4]

-

Separation of Undissolved Compound: After incubation, filter the samples through a 0.45 µm filter to remove any precipitated material.[1]

-